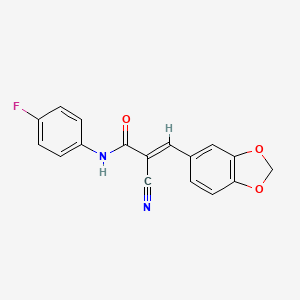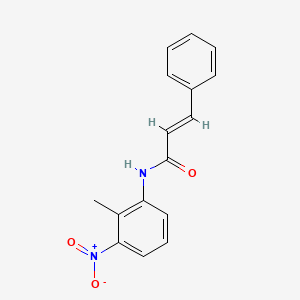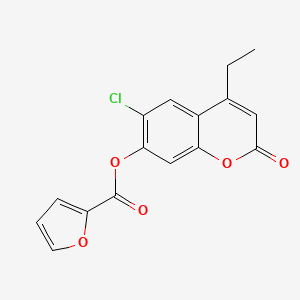
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)acrylamide, commonly known as BF-5, is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the acrylamide family, which is known for its broad range of biological activities.
Mechanism of Action
The mechanism of action of BF-5 is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular signaling pathways. BF-5 has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. BF-5 has also been found to inhibit the activity of topoisomerases, which are involved in the replication and repair of DNA.
Biochemical and Physiological Effects:
BF-5 has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that BF-5 can induce apoptosis, inhibit cell proliferation, and disrupt cellular signaling pathways. In vivo studies have shown that BF-5 can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of BF-5 is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. BF-5 is also relatively easy to synthesize and has a high yield. However, one of the limitations of BF-5 is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on BF-5. One potential direction is the development of novel analogs with improved potency and selectivity. Another potential direction is the investigation of the molecular mechanisms underlying the biological activities of BF-5. Finally, the potential use of BF-5 as a therapeutic agent for various diseases, including cancer and inflammatory diseases, warrants further investigation.
Synthesis Methods
The synthesis of BF-5 involves the reaction of 4-fluoroaniline with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. The resulting product is then treated with cyanide to obtain the final compound. The synthesis of BF-5 is relatively simple and can be achieved in a few steps with high yield.
Scientific Research Applications
BF-5 has been extensively studied for its potential use in various fields of research. In medicinal chemistry, BF-5 has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. BF-5 has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
In pharmacology, BF-5 has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the disruption of cellular signaling pathways and DNA replication, ultimately resulting in cell death. BF-5 has also been found to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-2-4-14(5-3-13)20-17(21)12(9-19)7-11-1-6-15-16(8-11)23-10-22-15/h1-8H,10H2,(H,20,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWADSLJBBTGKW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)


![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)

